Cas no 1513-71-9 (4(3H)-Pyrimidinone,5-amino-6-hydroxy-2-(trifluoromethyl)-)

4(3H)-Pyrimidinone,5-amino-6-hydroxy-2-(trifluoromethyl)- structure
1513-71-9 structure
Product Name:4(3H)-Pyrimidinone,5-amino-6-hydroxy-2-(trifluoromethyl)-
CAS No:1513-71-9
MF:C5H4F3N3O2
MW:195.099370956421
CID:174870
PubChem ID:244181
Update Time:2025-04-19

4(3H)-Pyrimidinone,5-amino-6-hydroxy-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,5-amino-6-hydroxy-2-(trifluoromethyl)-
    • 5-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL
    • 5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one
    • 5-amino-2-trifluoromethyl-1H-pyrimidine-4,6-dione
    • 5-Amino-4,6-dihydroxy-2-trifluormethyl-pyrimidin
    • AC1L6D59
    • AC1Q6BPA
    • AG-K-66887
    • AR-1G7054
    • CTK4C7025
    • NSC54815
    • AKOS A0602-0706
    • 4,6-PYRIMIDINEDIOL, 5-AMINO-2-(TRIFLUOROMETHYL)-
    • 5-azanyl-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one
    • A26157
    • 1513-71-9
    • 5-Amino-6-hydroxy-2-(trifluoromethyl)pyrimidin-4(3H)-one
    • DTXSID30288233
    • NJYACEGAQHWMFA-UHFFFAOYSA-N
    • AKOS000320560
    • NSC-54815
    • Inchi: 1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13)
    • InChI Key: NJYACEGAQHWMFA-UHFFFAOYSA-N
    • SMILES: FC(C1=NC(=C(C(N1)=O)N)O)(F)F

Computed Properties

  • Exact Mass: 195.02562
  • Monoisotopic Mass: 195.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.96
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.576
  • PSA: 87.71
  • LogP: 0.65770
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